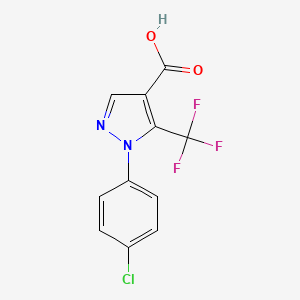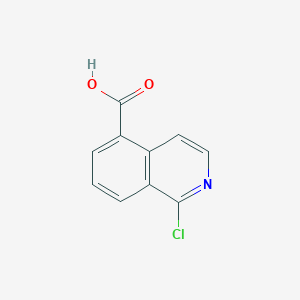![molecular formula C8H12Cl2N2O B3024817 [2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride CAS No. 69782-24-7](/img/structure/B3024817.png)
[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride
概要
説明
[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O·HCl. It is a derivative of hydrazine and is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further linked to a hydrazine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
The primary targets of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions and metabolic pathways within the cell.
Mode of Action
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride interacts with its targets (aldehydes and ketones) through a process known as hydrazone formation . This is a variation of the imine forming reaction, where the compound reacts with the carbonyl group of aldehydes or ketones to form a hydrazone derivative .
Biochemical Pathways
The formation of hydrazones affects the biochemical pathways involving aldehydes and ketones. The hydrazone formation is essentially an irreversible process, leading to the dehydration of the adduct . This can significantly alter the concentration of aldehydes and ketones in the cell, thereby affecting the metabolic pathways they are involved in.
Pharmacokinetics
Like other hydrazine derivatives, it is expected to have good bioavailability due to its ability to form stable hydrazone derivatives .
Result of Action
The result of the action of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride is the conversion of aldehydes and ketones to hydrazones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes and functions.
Action Environment
The action of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrazone formation . Additionally, the presence of other compounds that can react with hydrazine may also influence its efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield [2-(4-chlorophenoxy)ethyl]hydrazine. Finally, the product is treated with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: [2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
科学的研究の応用
Chemistry: In chemistry, [2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various hydrazine derivatives.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is often employed in experiments to investigate the biochemical pathways involving hydrazine compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its effects on various diseases and conditions, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
類似化合物との比較
[2-(4-bromophenoxy)ethyl]hydrazine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
[2-(4-methylphenoxy)ethyl]hydrazine hydrochloride: Contains a methyl group instead of chlorine.
[2-(4-nitrophenoxy)ethyl]hydrazine hydrochloride: Features a nitro group in place of chlorine.
Uniqueness: The uniqueness of [2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chlorophenoxy group enhances its nucleophilicity and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)ethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.ClH/c9-7-1-3-8(4-2-7)12-6-5-11-10;/h1-4,11H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJCBUNRRSIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990018 | |
| Record name | [2-(4-Chlorophenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-24-7 | |
| Record name | Hydrazine, (2-(p-chlorophenoxy)ethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(4-Chlorophenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)






![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)


